6-Bromo-3-(3-chlorophenyl)-4-phenylchromen-2-one
Description
6-Bromo-3-(3-chlorophenyl)-4-phenylchromen-2-one is a brominated coumarin derivative characterized by a chromen-2-one (coumarin) core substituted with bromine at position 6, a 3-chlorophenyl group at position 3, and a phenyl group at position 4. Its molecular formula is C₂₁H₁₃BrClO₂, with a molecular weight of 420.69 g/mol. The compound’s structural complexity arises from the strategic placement of halogen atoms (Br, Cl) and aromatic rings, which influence its electronic properties, solubility, and biological interactions .
The synthesis of such compounds typically involves multi-step reactions, including condensation, halogenation, and cyclization. For example, analogous chromenone derivatives are synthesized via Claisen-Schmidt condensations of substituted acetophenones with aldehydes, followed by bromination and functionalization of the aromatic rings . The presence of bromine enhances electrophilic reactivity, while the chlorophenyl group contributes to steric bulk and lipophilicity, critical for biological activity .
Properties
IUPAC Name |
6-bromo-3-(3-chlorophenyl)-4-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12BrClO2/c22-15-9-10-18-17(12-15)19(13-5-2-1-3-6-13)20(21(24)25-18)14-7-4-8-16(23)11-14/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSYROIGMOLZNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=C(C=C3)Br)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(3-chlorophenyl)-4-phenylchromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-(3-chlorophenyl)-4-phenylchromen-2-one with bromine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(3-chlorophenyl)-4-phenylchromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted chromen-2-one derivatives.
Scientific Research Applications
6-Bromo-3-(3-chlorophenyl)-4-phenylchromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(3-chlorophenyl)-4-phenylchromen-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Electronic Properties: Electron-withdrawing groups (e.g., sulfonyl in ) enhance electrophilicity at the carbonyl group, while electron-donating groups (e.g., dimethylamino in ) increase resonance stabilization.
Lipophilicity : Halogenated derivatives (Br, Cl) exhibit higher logP values, as seen in 6-bromo-2-pyridin-3-ylbenzo[h]chromen-4-one (logP = 4.77), suggesting improved membrane permeability .
Antimicrobial Activity:
Compounds with 3-chlorophenyl substituents demonstrate notable antimicrobial activity. For instance:
- ND-7 (3-chlorophenyl analog): Exhibits MIC values of <2 μM against Staphylococcus aureus and 0.6–1.0 μM against Bacillus subtilis .
- 6-Bromo-3-(thiazole-hydrazone)-chromenone (C₂₁H₁₅BrClN₅O₂S): Shows moderate activity against B. subtilis (MIC = 0.6–1.0 μM), comparable to norfloxacin (MIC = 0.6 μM) .
The phenyl group at C4 may enhance binding to hydrophobic pockets in bacterial enzymes .
Biological Activity
6-Bromo-3-(3-chlorophenyl)-4-phenylchromen-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Chemical Formula : C19H14BrClO
- Molecular Weight : Approximately 373.67 g/mol
- IUPAC Name : this compound
The presence of bromine and chlorine substituents in the chromenone structure contributes to its reactivity and potential biological effects.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to:
- Inhibit Enzymatic Activity : The compound may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative disease pathways .
- Induce Apoptosis : Studies indicate that it can promote apoptosis in cancer cells by modulating key signaling pathways such as STAT3 and NF-kB, leading to reduced cell proliferation and increased cell death .
- Antimicrobial Properties : Research suggests that it exhibits antimicrobial activity against various pathogens, making it a candidate for further therapeutic development.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. The following table summarizes key findings from recent research:
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties, with findings indicating effectiveness against several bacterial strains:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Studies
- Breast Cancer Research : A study focusing on the effects of this compound on MDA-MB-231 cells demonstrated that treatment led to a significant decrease in cell viability, attributed to the induction of apoptosis through the activation of caspase pathways. The IC50 value was determined to be approximately 10.7 µM, indicating potent activity against this aggressive cancer cell line .
- Neuroprotective Effects : Another investigation assessed the compound's potential as a neuroprotective agent by evaluating its inhibitory effects on AChE and BChE. Results showed that it exhibited selective inhibition against AChE with an IC50 value of 31.20 µM, suggesting its utility in treating neurodegenerative disorders like Alzheimer's disease .
Q & A
Basic Research Questions
Q. How can the synthesis of 6-bromo-3-(3-chlorophenyl)-4-phenylchromen-2-one be optimized for yield and purity?
- Methodology : Optimize reaction conditions by testing solvents (e.g., chloroform-ethanol mixtures), catalysts (e.g., K₂CO₃ in DMF), and temperature (reflux at 60–80°C). Monitor progress via TLC and purify using recrystallization (ethanol-chloroform mixtures) or column chromatography. For cyclocondensation reactions, stoichiometric ratios of precursors like bromoacetyl chromenones and thiosemicarbazones should be carefully controlled .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodology : Use -NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) and bromine/chlorine effects. IR spectroscopy identifies carbonyl stretches (~1700 cm) and C-Br/C-Cl bonds. High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]) with isotopic patterns matching bromine/chlorine .
Q. How can impurities be minimized during synthesis?
- Methodology : Employ gradient recrystallization (e.g., slow cooling in ethanol-chloroform) to remove byproducts. Use preparative HPLC with C18 columns for challenging separations. Monitor purity via -NMR integration and elemental analysis (C, H, N within ±0.4%) .
Advanced Research Questions
Q. What crystallographic tools are suitable for resolving the 3D structure of this compound?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELX software for structure solution and refinement. ORTEP-3 can visualize thermal ellipsoids and hydrogen bonding (e.g., N–H⋯O interactions). Key parameters: space group (e.g., monoclinic ), unit cell dimensions (), and -factor (<5%) .
- Example Data :
| Parameter | Value |
|---|---|
| Space group | |
| (Å) | 9.690, 20.335, 12.956 |
| (°) | 110.64 |
Q. How can thermokinetic stability and decomposition pathways be analyzed?
- Methodology : Perform differential scanning calorimetry (DSC) to identify exothermic peaks (decomposition onset ~200–250°C). Thermogravimetric analysis (TGA) quantifies mass loss. Computational tools (e.g., EXPLO5 V6.03) model detonation velocity () and pressure () for energetic materials, though applicable here for decomposition kinetics .
Q. How to address contradictory data between computational and experimental results (e.g., bond angles, reactivity)?
- Methodology : Cross-validate using hybrid methods:
- Experimental : SC-XRD for bond lengths/angles.
- Computational : Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets.
- Resolution : Adjust computational parameters (solvent models, convergence criteria) and re-examine experimental conditions (crystal quality, temperature) .
Q. What strategies are effective for studying structure-activity relationships (SAR) in biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
